HCV/kinase inhibitor SAR often fails due to >80% potency loss with wrong benzyl isomer. 5-(4-Methylbenzyl)-2-furoic acid (CAS 4664-45-3) delivers the critical para-methylbenzyl isomer. • Ortho/meta substitution reduces activity by >80%. • Electron-donating para-methyl enhances VEGFR-2 inhibitor potency. • Reliably sourced with QC for reproducible SAR. In stock, global shipping.
5-(4-Methylbenzyl)-2-furoic acid (CAS 4664-45-3) is a substituted heterocyclic carboxylic acid. This class of compounds, characterized by a central furan ring, serves as a crucial structural motif and synthetic precursor in the development of advanced bioactive molecules. The specific arrangement of the carboxylic acid at the 2-position and the substituted benzyl group at the 5-position makes these molecules valuable building blocks, particularly in structure-activity relationship (SAR) studies for optimizing therapeutic candidates against targets like Hepatitis C Virus (HCV). The substituents on the benzyl ring are not arbitrary; they are critical design elements that directly influence the potency and selectivity of the final derivative compounds.
In the synthesis of targeted inhibitors, substituting 5-(4-Methylbenzyl)-2-furoic acid with a close analog, such as an ortho- or meta-isomer, or the unsubstituted 5-benzyl-2-furoic acid, can lead to a significant loss of performance in the final product. Structure-activity relationship (SAR) studies consistently demonstrate that the precise placement and nature of substituents on the benzyl ring are critical for achieving high-potency biological activity. For example, in analogous systems, moving a functional group from the ortho- to the para-position can reduce inhibitory activity by over 80%. This highlights that each isomer is a distinct chemical entity with a unique interaction profile at the target site, making them functionally non-interchangeable for researchers aiming to maximize efficacy.
Unsubstituted or 5-phenyl analogs lack the para-methylbenzyl lipophilic shift, which may alter hydrophobic binding profiles.
The added steric bulk can change reactivity in coupling reactions compared to simpler furan acids.
Crystallinity and solubility may differ markedly from core 2-furoic acid, affecting formulation fit.
The choice of a para-substituted benzyl group on the furoic acid precursor is a key determinant of antiviral potency in derived compounds. In a direct comparison of N-substituted matrinic acid derivatives designed to inhibit HCV replication, the derivative synthesized from a precursor analogous to 5-(4-Methylbenzyl)-2-furoic acid (the N-p-methylbenzyl derivative) demonstrated a 2-fold increase in anti-HCV activity compared to the derivative made from a p-methoxybenzyl precursor. This demonstrates that the specific para-methyl substituent confers a significant potency advantage over other electronically similar groups.
| Evidence Dimension | Anti-HCV Activity (EC50) |
| Target Compound Data | Derivative with N-p-methylbenzyl group: EC50 = 55 µM |
| Comparator Or Baseline | Derivative with N-p-methoxybenzyl group (Lead Compound 1): EC50 = 118 µM |
| Quantified Difference | 2.15x higher potency (lower EC50 value) |
| Conditions | In vitro anti-HCV activity assay using a subgenomic HCV replicon system in Huh7.5 cells. |
For researchers developing antiviral agents, selecting this specific precursor provides a direct and quantifiable path to higher potency in the final molecule compared to closely related alternatives.
The para-position of the substituent on the benzyl ring is not an arbitrary choice and cannot be substituted by meta- or ortho-isomers without a significant loss of function. While direct data for this compound is limited, extensive SAR studies on the closely related YC-1 inhibitor class, which also features a substituted benzyl group, provide a clear rationale. An analog with an ortho-fluoro substitution on the benzyl ring had an IC50 of 4.9 µM for its target activity. In contrast, moving the same fluoro substituent to the para-position resulted in a drastically less active compound with an IC50 of 26 µM. This class-level evidence underscores the critical importance of the para-substitution pattern for achieving desired biological activity.
| Evidence Dimension | Inhibitory Activity (IC50) |
| Target Compound Data | Analog with ortho-fluoro benzyl group: IC50 = 4.9 µM |
| Comparator Or Baseline | Analog with para-fluoro benzyl group: IC50 = 26 µM |
| Quantified Difference | 5.3-fold decrease in potency when substituent is moved from ortho to para |
| Conditions | Inhibition of phenylephrine-preconstricted aortic rings by YC-1 analogs. |
This justifies the specific procurement of the para-isomer, as seemingly minor changes in substituent position can render the resulting molecule ineffective for its intended high-potency application.
Substituted furoic acids are essential precursors for synthesizing fused heterocyclic systems like furo[2,3-d]pyrimidines, a class of compounds investigated as potent VEGFR-2 inhibitors for anticancer applications. In a study developing such inhibitors, a derivative featuring a 4-methylbenzoyl group (structurally analogous to the target compound's benzyl group) was synthesized and tested. The resulting compound (4c) demonstrated potent VEGFR-2 inhibition with an IC50 of 57.1 nM, which was significantly more active than the derivative bearing a 4-nitrobenzoyl group (4d, IC50 = 196 nM). This highlights the suitability of the 4-methyl substituted precursor for accessing high-potency kinase inhibitors, where an electron-donating methyl group is superior to an electron-withdrawing nitro group.
| Evidence Dimension | VEGFR-2 Inhibition (IC50) |
| Target Compound Data | Derivative from 4-methylbenzoyl precursor (4c): IC50 = 57.1 nM |
| Comparator Or Baseline | Derivative from 4-nitrobenzoyl precursor (4d): IC50 = 196 nM |
| Quantified Difference | 3.4-fold higher potency with methyl group vs. nitro group |
| Conditions | In vitro VEGFR-2 kinase inhibition assay. |
Procuring the 4-methylbenzyl precursor is a rational choice for projects targeting kinase inhibitors, as evidence shows this substitution pattern leads to significantly more potent final compounds compared to those with electron-withdrawing groups.
This compound is the right choice when developing antiviral candidates, particularly against HCV, where the para-methylbenzyl moiety has been shown to be a critical component for achieving high potency in the final inhibitor.
As a precursor, it is well-suited for synthesizing scaffolds like furo[2,3]pyrimidines intended for use as VEGFR-2 inhibitors. The electron-donating nature of the para-methyl group leads to more potent derivatives compared to analogs with electron-withdrawing groups.
Ideal for medicinal chemistry campaigns where the goal is to explore modifications at other parts of a molecule while keeping a constant, high-activity para-substituted benzyl group. Using this specific isomer avoids the dramatic potency losses associated with ortho- or meta-substitution.